molecular formula C13H8N6O B1598607 Bis(benzotriazol-1-yl)methanone CAS No. 68985-05-7

Bis(benzotriazol-1-yl)methanone

Cat. No. B1598607
CAS RN: 68985-05-7
M. Wt: 264.24 g/mol
InChI Key: ZXYBIPTYOWWVQD-UHFFFAOYSA-N
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Description

Bis(benzotriazol-1-yl)methanone is an organic compound with the molecular formula C13H8N6O . It is also known by other names such as 1,1’-CARBONYLBISBENZOTRIAZOLE . It has a molecular weight of 264.24 g/mol .


Synthesis Analysis

Bis(benzotriazol-1-yl)methanone can be synthesized by various methods. One method involves the reaction of sodium benzotriazolate and 1-chloromethylbenzotriazole . Another method involves the condensation of 1-hydroxymethylbenzotriazole with benzoyl chloride . It can also be synthesized by the thermal decomposition of 1-methylenebenzotriazol-1-ium .


Molecular Structure Analysis

The molecular structure of Bis(benzotriazol-1-yl)methanone consists of two benzotriazole groups attached to a methanone group . The InChI string for this compound is InChI=1S/C13H8N6O/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H .


Chemical Reactions Analysis

Bis(benzotriazol-1-yl)methanone can participate in various chemical reactions. For instance, it can be used as a reactant in multicomponent heterocyclization reactions . It can also be involved in the synthesis of substituted thiosemicarbazides and N-hydroxythioureas .


Physical And Chemical Properties Analysis

Bis(benzotriazol-1-yl)methanone has several computed properties. It has a molecular weight of 264.24 g/mol . It has a topological polar surface area of 78.5 Ų . It has a complexity of 357 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 5 .

Scientific Research Applications

1. Synthesis of Bis(benzotriazol-1-yl)methane Derivatives

  • Summary of Application : Bis(benzotriazol-1-yl)methanone is used in the synthesis of bis(benzotriazol-1-yl)phenylmethane and bis(benzotriazol-1-yl)pyridin-2-ylmethane .
  • Methods of Application : The compounds were prepared by reacting (benzotriazol-1-yl)methanone and benzaldehyde or pyridine-2-carboxaldehyde using CoCl2 as a catalyst under neat conditions .
  • Results or Outcomes : The products were characterized spectroscopically and the solid-state structures were ascertained by single-crystal X-ray diffraction .

2. Construction of Pharmacologically Important Heterocyclic Skeletons

  • Summary of Application : Benzotriazole methodology, which includes the use of Bis(benzotriazol-1-yl)methanone, has been used for the construction of pharmacologically important heterocyclic skeletons .
  • Methods of Application : Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
  • Results or Outcomes : This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .

Safety And Hazards

Bis(benzotriazol-1-yl)methanone is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

bis(benzotriazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYBIPTYOWWVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402509
Record name Bis(1H-benzotriazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(benzotriazol-1-yl)methanone

CAS RN

68985-05-7
Record name Bis(1H-benzotriazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
V Ferraro, M Bortoluzzi, J Castro - Multidisciplinary Digital Publishing …, 2019 - mdpi.com
The compounds bis (benzotriazol-1-yl) phenylmethane and bis (benzotriazol-1-yl) pyridin-2-ylmethane were prepared by reacting (benzotriazol-1-yl) methanone and benzaldehyde or …
Number of citations: 1 www.mdpi.com
V Ferraro, J Castro, L Agostinis, M Bortoluzzi - Transition Metal Chemistry, 2021 - Springer
Bis(benzotriazol-1-yl)phenylmethane CHPh(btz) 2 and tris(benzotriazol-1-yl)methane CH(btz) 3 were used as N-donor ligands to prepare luminescent heteroleptic copper(I) complexes. …
Number of citations: 9 link.springer.com

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